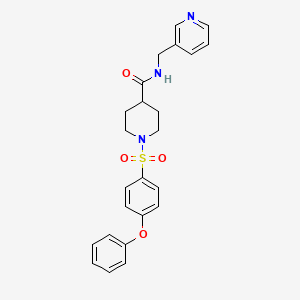![molecular formula C18H31ClN2O2 B4400093 1-Methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine;hydrochloride](/img/structure/B4400093.png)
1-Methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine;hydrochloride
Overview
Description
1-Methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine;hydrochloride is a chemical compound with the molecular formula C18H31ClN2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine;hydrochloride typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the propoxyphenoxy group: This step involves the reaction of the piperazine derivative with 2-propoxyphenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic or acidic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated derivatives, bases, or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A related compound with similar structural features but different substituents.
1-(4-Chlorobenzhydryl)piperazine: Another piperazine derivative with distinct chemical properties.
Uniqueness
1-Methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propoxyphenoxy group, in particular, may enhance its interactions with certain molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-15-21-17-8-4-5-9-18(17)22-16-7-6-10-20-13-11-19(2)12-14-20;/h4-5,8-9H,3,6-7,10-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWWBTAKKHQVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4400010.png)


![1-[3-(5-Methyl-2-nitrophenoxy)propyl]imidazole;hydrochloride](/img/structure/B4400022.png)
![1-Methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine;hydrochloride](/img/structure/B4400036.png)
![1-[2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4400044.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]imidazole;hydrochloride](/img/structure/B4400050.png)
![5-[(diethylamino)sulfonyl]-2-methyl-N-3-pyridinylbenzamide](/img/structure/B4400068.png)
![Methyl 5-methyl-2-methylsulfanyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4400087.png)
![4-[2-[2-[3-(Trifluoromethyl)phenoxy]ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4400088.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4400089.png)
![4-methoxy-N-({4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4400098.png)
![N-(3-bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide](/img/structure/B4400104.png)
![1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride](/img/structure/B4400118.png)
